molecular formula C24H17FN2O3 B2879029 2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide CAS No. 1904299-28-0

2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2879029
CAS No.: 1904299-28-0
M. Wt: 400.409
InChI Key: CJLSFBMJMWGIRG-UHFFFAOYSA-N
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Description

2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide (CAS 1904299-28-0) is a synthetic organic compound with a molecular formula of C24H17FN2O3 and a molecular weight of 400.40 g/mol . This benzamide derivative features a complex structure incorporating a 4-fluorobenzoyl group and a furan-2-yl-pyridine methyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds with pyridine and furan heterocycles are of significant interest in pharmaceutical development, as these structures are frequently employed as bioisosteres to optimize the pharmacokinetic properties and biological activity of lead molecules . For instance, structurally related compounds featuring pyridine rings have been explored for their potent antibacterial activity against various Gram-positive bacteria , while other benzamide derivatives have been developed as inhibitors of specific enzymes like histone deacetylases (HDAC) . The specific arrangement of its functional groups makes this chemical a sophisticated building block for researchers designing and synthesizing novel molecules for biological evaluation. It is supplied for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-fluorobenzoyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3/c25-18-11-9-16(10-12-18)23(28)19-6-1-2-7-20(19)24(29)27-15-17-5-3-13-26-22(17)21-8-4-14-30-21/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLSFBMJMWGIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The reaction begins with the acylation of 4-fluorobenzoic acid using thionyl chloride to form 4-fluorobenzoyl chloride.

    Coupling with Pyridine Derivative: The 4-fluorobenzoyl chloride is then reacted with a pyridine derivative containing a furan ring under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzamide derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications Reference
2-(4-Fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide (Target) C₂₄H₁₈FN₂O₃ 401.4 (calculated) 4-Fluorobenzoyl, furan-pyridinylmethyl Hypothesized kinase modulation
4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4) C₁₉H₁₉FN₂OS 358.4 4-Fluorobenzoyl, pyridinyl-piperidine-thiocarbamoyl CNS activity, >99% HPLC purity
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide C₂₂H₁₅ClN₂O₄ 422.8 Chlorobenzoyl, benzofuran, furan-carboxamide Structural analog for receptor studies
N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide C₁₉H₁₁Cl₂F₃N₂O 411.2 Chlorophenyl, trifluoromethyl-pyridine Predicted pKa 12.12, high thermal stability

Structural and Functional Differences

  • Fluorinated vs. Chlorinated Aromatic Cores : The target compound’s 4-fluorobenzoyl group may enhance metabolic stability and membrane permeability compared to chlorinated analogs (e.g., CAS 923216-66-4 in ). Fluorine’s electronegativity and small atomic radius minimize steric hindrance while improving binding affinity in hydrophobic pockets .
  • Heterocyclic Substituents : The furan-pyridinylmethyl group distinguishes the target from CNS4 (piperidine-thiocarbamoyl) and CAS 1311279-49-8 (trifluoromethyl-pyridine). Furan’s oxygen atom may facilitate hydrogen bonding, whereas pyridine’s nitrogen contributes to π-π stacking in receptor binding .

Pharmacological Implications

  • Solubility and Bioavailability : The target’s molecular weight (401.4 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. However, the furan-pyridine group may reduce solubility compared to piperidine-containing analogs like CNS4, which has a polar thiocarbamoyl group .
  • Target Selectivity : Fluorinated benzamides often exhibit kinase inhibitory activity (e.g., BCR-ABL or EGFR). The absence of a sulfonamide or trifluoromethyl group (cf. CAS 1311279-49-8) may limit off-target effects but reduce potency against specific kinases .

Biological Activity

The compound 2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{17}H_{16}F N_{3}O_{2}
  • IUPAC Name : this compound

This compound features a fluorobenzoyl group, a furan ring, and a pyridine moiety, suggesting potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that fluorinated benzamides can induce apoptosis in cancer cells by interacting with specific signaling pathways. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.

  • CYP Enzyme Interaction : The compound may influence cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Similar compounds have been shown to induce CYP1A1 expression in sensitive cancer cells, leading to increased metabolic activation of prodrugs into their active forms .
  • DNA Binding : The ability of certain benzamide derivatives to form DNA adducts contributes to their antiproliferative effects. This interaction can lead to cellular stress and eventual apoptosis in malignant cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on existing literature:

Biological Activity Effect Observed Reference
AntiproliferativeInhibition of cancer cell growth
CYP Enzyme InductionEnhanced metabolism of prodrugs
DNA Adduct FormationInduction of apoptosis in sensitive cells

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of benzamide derivatives, a compound structurally similar to this compound demonstrated significant growth inhibition in various cancer cell lines. The study highlighted the role of metabolic activation via CYP enzymes as a critical factor in enhancing therapeutic efficacy.

Case Study 2: Mechanistic Insights into CYP Induction

Another investigation focused on the metabolic pathways activated by fluorinated benzamides. The results indicated that these compounds could selectively induce CYP1A1 and CYP1B1 mRNA expression in sensitive cancer cells, correlating with increased cytotoxicity. This suggests that the compound may rely on metabolic activation for its anticancer effects, making it a candidate for further development as a chemotherapeutic agent .

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